molecular formula C11H15BF2O2 B14147956 Boronic acid, (2,6-difluoro-3-pentylphenyl)- CAS No. 121219-26-9

Boronic acid, (2,6-difluoro-3-pentylphenyl)-

Cat. No.: B14147956
CAS No.: 121219-26-9
M. Wt: 228.05 g/mol
InChI Key: RISWBBRIUYHGRU-UHFFFAOYSA-N
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Description

Boronic acid, (2,6-difluoro-3-pentylphenyl)-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound, with its unique structure, offers specific reactivity and properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (2,6-difluoro-3-pentylphenyl)-, typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boronic acid, (2,6-difluoro-3-pentylphenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acid, (2,6-difluoro-3-pentylphenyl)-, in Suzuki-Miyaura coupling involves several key steps:

These steps are facilitated by the unique electronic properties of the boronic acid, which enhance its reactivity and selectivity in the coupling reaction.

Comparison with Similar Compounds

Uniqueness: Boronic acid, (2,6-difluoro-3-pentylphenyl)-, stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its reactivity and selectivity in certain reactions, making it a valuable tool in synthetic chemistry .

Properties

CAS No.

121219-26-9

Molecular Formula

C11H15BF2O2

Molecular Weight

228.05 g/mol

IUPAC Name

(2,6-difluoro-3-pentylphenyl)boronic acid

InChI

InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-7-9(13)10(11(8)14)12(15)16/h6-7,15-16H,2-5H2,1H3

InChI Key

RISWBBRIUYHGRU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)CCCCC)F)(O)O

Origin of Product

United States

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